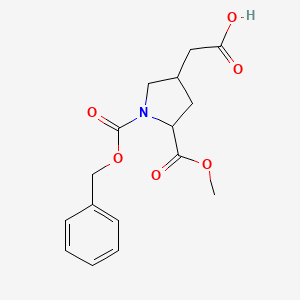![molecular formula C5H5N5 B13105047 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-82-0](/img/structure/B13105047.png)
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by a fused ring system consisting of triazole and triazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the construction of the triazole and triazine rings followed by their fusion. One common method involves the azo coupling of diazoazoles with CH-active two-carbon synthons. This method is based on the [4+2] principle, where the triazole ring is constructed first, followed by the annulation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolotriazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Wirkmechanismus
The mechanism of action of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
1,2,4-Triazole: A simpler heterocyclic compound with a single triazole ring.
1,2,4-Triazine: Another related compound with a single triazine ring.
Triazolothiadiazine: A compound with a fused triazole and thiadiazine ring system.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
61139-82-0 |
|---|---|
Molekularformel |
C5H5N5 |
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-10-5(9-8-4)6-3-7-10/h2-3H,1H3 |
InChI-Schlüssel |
LQPNZCOEKWQQNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=NC=N2)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid](/img/structure/B13105013.png)




![7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol](/img/structure/B13105046.png)

![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13105060.png)
![3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile](/img/structure/B13105069.png)
